molecular formula C14H24Cl2N2OS B14666835 Thiazolidine, 3-(5-(5-methyl-2-pyridyloxy)pentyl)-, dihydrochloride CAS No. 41287-95-0

Thiazolidine, 3-(5-(5-methyl-2-pyridyloxy)pentyl)-, dihydrochloride

Cat. No.: B14666835
CAS No.: 41287-95-0
M. Wt: 339.3 g/mol
InChI Key: VFUVAPUEXXOHTB-UHFFFAOYSA-N
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Description

Thiazolidine, 3-(5-(5-methyl-2-pyridyloxy)pentyl)-, dihydrochloride is a chemical compound with the molecular formula C14H24Cl2N2OS. It is known for its unique structure, which includes a thiazolidine ring and a pyridine moiety connected by a pentyl chain. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolidine, 3-(5-(5-methyl-2-pyridyloxy)pentyl)-, dihydrochloride typically involves the reaction of 5-methyl-2-pyridylzinc bromide with a thiazolidine derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. The final product is purified through crystallization or chromatography techniques to obtain the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

Thiazolidine, 3-(5-(5-methyl-2-pyridyloxy)pentyl)-, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiazolidine, 3-(5-(5-methyl-2-pyridyloxy)pentyl)-, dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Thiazolidine, 3-(5-(5-methyl-2-pyridyloxy)pentyl)-, dihydrochloride involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The pyridine moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolidine, 3-(5-(5-methyl-2-pyridyloxy)pentyl)-, dihydrochloride is unique due to its specific combination of a thiazolidine ring and a pyridine moiety connected by a pentyl chain. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

41287-95-0

Molecular Formula

C14H24Cl2N2OS

Molecular Weight

339.3 g/mol

IUPAC Name

3-[5-(5-methylpyridin-2-yl)oxypentyl]-1,3-thiazolidine;dihydrochloride

InChI

InChI=1S/C14H22N2OS.2ClH/c1-13-5-6-14(15-11-13)17-9-4-2-3-7-16-8-10-18-12-16;;/h5-6,11H,2-4,7-10,12H2,1H3;2*1H

InChI Key

VFUVAPUEXXOHTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)OCCCCCN2CCSC2.Cl.Cl

Origin of Product

United States

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